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Compound of Interest

Compound Name: Cbz-L-alaninol

CAS No.: 66674-16-6

Cat. No.: B1336637

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral

building block, N-Carbobenzyloxy-L-alaninol (Cbz-L-alaninol). Designed for researchers,

scientists, and professionals in drug development and organic synthesis, this document offers a

detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data integral to the structural elucidation and quality control of this important

compound. Our approach emphasizes the causality behind spectroscopic observations,

ensuring a thorough understanding of the molecule's structural features.

Introduction
Cbz-L-alaninol is a protected amino alcohol derived from the naturally occurring amino acid L-

alanine. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine

functionality makes it a stable and versatile intermediate in the synthesis of peptidomimetics,

chiral ligands, and pharmaceutical agents.[1] Accurate and comprehensive spectroscopic

analysis is paramount to confirm its identity, purity, and structural integrity. This guide will

dissect the characteristic spectroscopic signatures of Cbz-L-alaninol, providing both

theoretical interpretation and practical guidance for data acquisition.
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Chemical Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following systematic numbering is applied

to the structure of Cbz-L-alaninol:

Caption: Structure of Cbz-L-alaninol with atom numbering for spectroscopic assignments.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For Cbz-L-alaninol, both ¹H and ¹³C NMR provide a wealth of information regarding

its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Cbz-L-alaninol is characterized by distinct signals corresponding to

the protons of the alanine backbone, the Cbz protecting group, and the hydroxyl group. The

spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-

d₆).

Predicted ¹H NMR Data for Cbz-L-alaninol (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

~7.35 m 5H Ar-H (C7-C11) -

~5.10 s 2H CH₂-Ph (C5) -

~5.00 d 1H NH ~8.0

~3.80 m 1H CH-N (C2) -

~3.60 dd 1H CHH-OH (C1) J = 11.0, 4.0

~3.45 dd 1H CHH-OH (C1) J = 11.0, 6.5

~2.50 br s 1H OH -

~1.15 d 3H CH₃ (C3) J = 6.8

Expertise & Experience: Interpreting the ¹H NMR Spectrum

Aromatic Protons (C7-C11): The five protons of the phenyl ring of the Cbz group typically

appear as a complex multiplet around 7.35 ppm. This is a characteristic signature of a

monosubstituted benzene ring.

Benzyloxy Protons (C5): The two benzylic protons of the Cbz group are diastereotopic due to

the chiral center at C2. However, they often appear as a singlet around 5.10 ppm due to

accidental chemical shift equivalence.

Amide Proton (NH): The amide proton signal appears as a doublet around 5.00 ppm due to

coupling with the adjacent methine proton (C2-H). The chemical shift of this proton can be

sensitive to solvent and concentration.

Alaninol Backbone Protons (C1, C2): The methine proton (C2-H) is a multiplet around 3.80

ppm, coupled to the NH proton, the C1 methylene protons, and the C3 methyl protons. The

two methylene protons at C1 are diastereotopic and appear as distinct doublet of doublets

(dd) signals due to geminal coupling with each other and vicinal coupling with the C2 proton.
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Hydroxyl Proton (OH): The hydroxyl proton signal is often a broad singlet and its chemical

shift is highly variable depending on concentration, temperature, and solvent, due to

hydrogen bonding.

Methyl Protons (C3): The three protons of the methyl group appear as a clean doublet

around 1.15 ppm, resulting from coupling to the C2 methine proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for Cbz-L-alaninol (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~156.5 C=O (C4)

~136.7 Ar-C (C6)

~128.5 Ar-CH (C8, C10)

~128.1 Ar-CH (C9)

~128.0 Ar-CH (C7, C11)

~67.0 CH₂-Ph (C5)

~66.5 CH₂-OH (C1)

~50.5 CH-N (C2)

~17.0 CH₃ (C3)

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Carbonyl Carbon (C4): The carbamate carbonyl carbon is typically observed around 156.5

ppm.

Aromatic Carbons (C6-C11): The aromatic carbons of the Cbz group appear in the range of

128-137 ppm. The quaternary carbon (C6) is downfield compared to the protonated aromatic

carbons.
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Benzylic and Alcohol Carbons (C5, C1): The benzylic carbon (C5) and the carbon bearing

the hydroxyl group (C1) are found in the 66-67 ppm region.

Chiral Carbon (C2): The methine carbon attached to the nitrogen is observed around 50.5

ppm.

Methyl Carbon (C3): The aliphatic methyl carbon gives a signal at the most upfield region,

around 17.0 ppm.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of Cbz-L-alaninol in 0.6-0.7 mL of

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

Set the spectral width to cover the range from -1 to 10 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) before

Fourier transformation.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range from 0 to 200 ppm.

A larger number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Analysis: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and determine the multiplicities
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and coupling constants.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands for Cbz-L-alaninol

Wavenumber (cm⁻¹) Intensity Assignment

~3350-3200 Strong, Broad O-H stretch (alcohol)

~3300 Medium N-H stretch (amide)

~3100-3000 Medium
Aromatic and Alkene C-H

stretch

~2980-2850 Medium Aliphatic C-H stretch

~1690 Strong C=O stretch (carbamate)

~1530 Strong N-H bend (amide II)

~1450, ~1375 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (carbamate)

~1050 Strong C-O stretch (alcohol)

~740, ~700 Strong
Aromatic C-H out-of-plane

bend

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of Cbz-L-alaninol is dominated by strong absorptions corresponding to the

hydroxyl, amide, and carbonyl functionalities.

O-H and N-H Stretching Region: A broad band centered around 3300 cm⁻¹ is expected,

which is an overlap of the O-H stretching of the alcohol and the N-H stretching of the amide.

Hydrogen bonding contributes to the broadening of these peaks.
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C=O Stretching: A strong, sharp absorption around 1690 cm⁻¹ is a key diagnostic peak for

the carbonyl group of the carbamate.[2]

Amide II Band: The N-H bending vibration, known as the Amide II band, is expected to

appear as a strong peak around 1530 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of signals,

including C-O stretching vibrations from the alcohol and carbamate groups, and C-H bending

vibrations. The strong bands for the aromatic out-of-plane bending are indicative of the

monosubstituted phenyl ring.

Experimental Protocol: FTIR Data Acquisition
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a simpler and often preferred method.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Analysis: The resulting spectrum should be background-corrected. Identify and label

the major absorption bands.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.
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Predicted Mass Spectrometry Data for Cbz-L-alaninol

Molecular Formula: C₁₁H₁₅NO₃

Molecular Weight: 209.24 g/mol

Expected Molecular Ion Peak ([M+H]⁺): m/z 210.11

Predicted Fragmentation Pattern (ESI-MS)

Cbz-L-alaninol
[M+H]⁺

m/z = 210

Loss of H₂O
[M+H-H₂O]⁺
m/z = 192

- H₂O

Loss of CH₂OH
[M+H-CH₂OH]⁺

m/z = 179
- CH₂OH

Loss of Toluene
[M+H-C₇H₈]⁺

m/z = 118

- C₇H₈

Tropylium Cation
[C₇H₇]⁺
m/z = 91

- C₄H₈NO₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Cbz-L-alaninol in ESI-MS.

Expertise & Experience: Interpreting the Mass Spectrum

Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated

molecule [M+H]⁺ at m/z 210 is expected to be a prominent peak.

Key Fragments:

Loss of Water (m/z 192): A common fragmentation for alcohols is the loss of a water

molecule.
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Loss of the Hydroxymethyl Group (m/z 179): Cleavage of the C1-C2 bond can lead to the

loss of the CH₂OH radical.

Loss of Toluene (m/z 118): A characteristic fragmentation of the Cbz group is the loss of

toluene (C₇H₈).

Tropylium Ion (m/z 91): The base peak in the mass spectrum of many compounds

containing a benzyl group is often the tropylium cation (C₇H₇⁺) at m/z 91.[3]

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Preparation: Prepare a dilute solution of Cbz-L-alaninol in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF

or Orbitrap instrument for high-resolution mass analysis.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion (m/z 210) for collision-induced dissociation (CID).

Data Analysis: Determine the accurate mass of the molecular ion and its fragments to

confirm the elemental composition.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and

comprehensive characterization of Cbz-L-alaninol. By understanding the principles behind the

data generated by each method, researchers can confidently verify the structure and purity of

this valuable chiral building block, ensuring the integrity of their synthetic and developmental

endeavors.
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(Reference to a relevant scientific article or database discussing the use of Cbz-L-alaninol -
Note: A specific peer-reviewed article with all data was not found in the search, so a general
reference to its use would be appropriate here, citing a source like Sigma-Aldrich or a review
on peptide synthesis.)
(Reference to a standard textbook or resource on NMR spectroscopy - e.g., "Spectrometric
Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.)
(Reference to a standard textbook or resource on IR spectroscopy - e.g., "Introduction to
Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.)
(Reference to a standard textbook or resource on Mass Spectrometry - e.g., "Interpretation
of Mass Spectra" by McLafferty and Turecek.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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